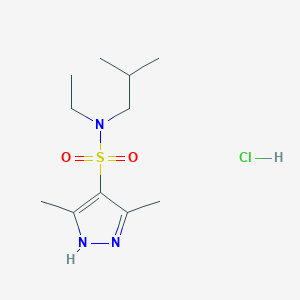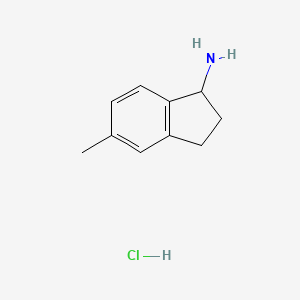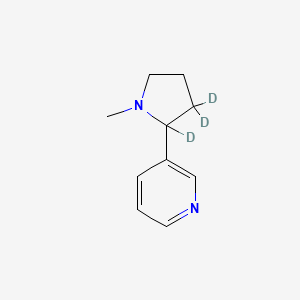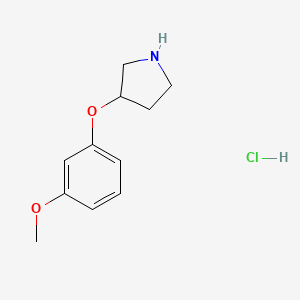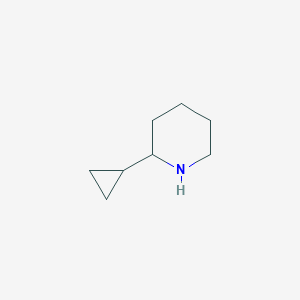
2-Cyclopropylpiperidine
Vue d'ensemble
Description
“2-Cyclopropylpiperidine” is a compound with the molecular formula C8H15N . It is a major alkaloid extracted from black pepper (Piper nigrum) . The compound consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpiperidine includes a six-membered ring with five methylene groups and one amine group . The InChI code for the compound is InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 .
Physical And Chemical Properties Analysis
The molecular weight of 2-Cyclopropylpiperidine is 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 125.120449483 g/mol .
Applications De Recherche Scientifique
1. Neurochemistry and Brain Binding Sites
2-Cyclopropylpiperidine and its derivatives have been studied for their interaction with brain binding sites. In particular, 2-(4-Phenylpiperidino)cyclohexanol (AH5183) has been identified as a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. It binds specifically to rat brain regions associated with cholinergic nerve terminals, indicating its potential relevance in neurochemistry and brain research (Marien, Parsons, & Altar, 1987).
2. Development of Conformationally Restricted Analogues
2-Cyclopropylpiperidine derivatives have been developed as conformationally restricted analogues of histamine. These derivatives are synthesized for exploring bioactive conformations and improving the activity of biologically active compounds. Such research underscores the chemical versatility of cyclopropylpiperidine in drug development (Kazuta, Matsuda, & Shuto, 2002).
3. Synthesis of N-Substituted Derivatives
Research involving the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives under microwave irradiation includes the use of cyclopropanamine, showcasing the compound's role in facilitating novel synthetic methods for biomedical screening (Han et al., 2010).
4. Sigma Receptor Ligands
Studies have been conducted on substituted 1-phenyl-2-cyclopropylmethylamines, including their high affinity for sigma receptor subtypes. These compounds, including certain cyclopropylpiperidine derivatives, have been evaluated for their potential in treating various neurological and psychiatric conditions (Prezzavento et al., 2007).
5. Synthesis of Optically Active Compounds
Cyclopropylpiperidine derivatives have been used in the synthesis of optically active compounds, like 2,3-methanopipecolic acid, which have potential applications in pharmaceuticals and organic chemistry (Matsumura et al., 2000).
Orientations Futures
Piperidine derivatives, including 2-Cyclopropylpiperidine, have shown promise in pharmaceutical applications, particularly in the field of anticancer research . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
2-cyclopropylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRBIDPWYUYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667098 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpiperidine | |
CAS RN |
383128-00-5 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



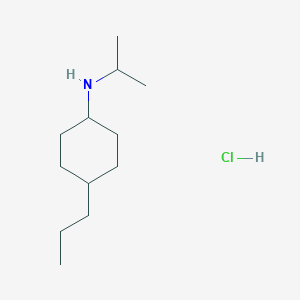
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
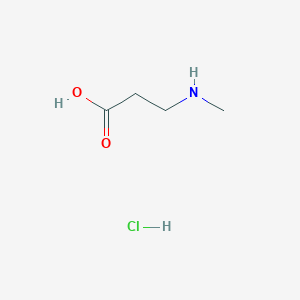
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
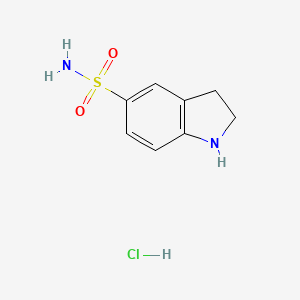
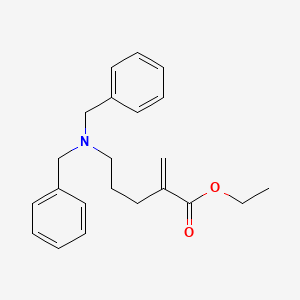
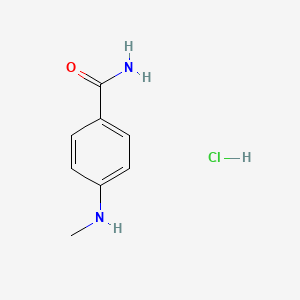
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)
